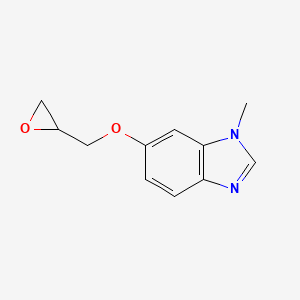

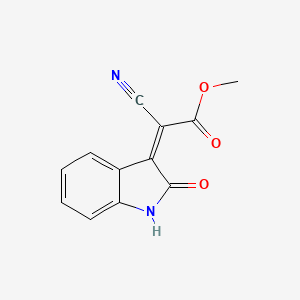

1-Methyl-6-(oxiran-2-ylmethoxy)benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine with various reagents . For instance, a series of new BODIPY dyes substituted by 2-phenyl benzimidazole units have been successfully synthesized .Molecular Structure Analysis

Benzimidazole is an important heterocyclic organic compound which possesses a benzene ring fused with a five-membered imidazole ring . The structure of benzimidazole derivatives can be further improved by changing its functional groups on the core structure .Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions. For instance, the reaction of 2-(4-(oxiran-2-ylmethoxy) phenyl) acetonitrile with ammonia has been reported .Wissenschaftliche Forschungsanwendungen

Pharmacological Potentials

1-Methyl-6-(oxiran-2-ylmethoxy)benzimidazole derivatives showcase a variety of pharmacological potentials. Some derivatives have been observed to manifest biological activities like antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic. Among these, certain benzimidazole derivatives are noted for their activity as inhibitors of type I DNA topoisomerases, a crucial target in cancer therapy. This suggests their potential application in the development of novel therapeutics for infectious diseases and cancer treatment (Alpan, Gunes, & Topçu, 2007).

Antioxidant Properties

Several benzimidazole derivatives have been investigated for their antioxidant properties. Compounds like 1-methyl-4-(2-(2-substitutedphenyl-1H-benzimidazol-1-yl)acetyl)thiosemicarbazides and related derivatives have shown notable scavenging activity against radicals like DPPH, indicating their potential as antioxidants. This property could be leveraged in therapeutic applications where oxidative stress plays a role in disease pathology (Kuş et al., 2008).

Antimicrobial Activity

Some benzimidazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a range of pathogens including bacteria and fungi. Derivatives like N-benzimidazol-1-yl-methyl-benzamide have been found to exhibit significant antimicrobial effects, indicating their potential use in the treatment of infections caused by these microorganisms (Sethi, Arora, Saini, & Jain, 2016).

Anti-inflammatory Activity

Research has been conducted on newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings to assess their anti-inflammatory activity. Certain compounds in this category demonstrated significant anti-inflammatory effects in vivo, suggesting their potential as therapeutic agents for inflammatory diseases. Notably, some compounds showed reduced ulcerogenic and lipid peroxidation profiles, which are desirable attributes for anti-inflammatory drugs (Rathore et al., 2017).

Wirkmechanismus

Target of action

Benzimidazoles are known to have a wide range of targets due to their versatile structure. They are often used as a key structure in pharmaceuticals and exhibit a wide range of biological activities .

Mode of action

The mode of action of benzimidazoles can vary greatly depending on the specific compound and its molecular structure. Some benzimidazoles, for example, work by inhibiting tubulin polymerization, which disrupts cytoplasmic microtubules and affects processes such as cell division and intracellular transport .

Biochemical pathways

Benzimidazoles can impact a variety of biochemical pathways. For instance, they can interfere with the synthesis of nucleic acids, inhibit enzymes, disrupt energy metabolism, or alter cell membranes .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of benzimidazoles can vary based on the specific compound and its chemical properties. Some benzimidazoles are well absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of action

The cellular and molecular effects of benzimidazoles depend on their specific targets and mode of action. They can lead to cell death, inhibit cell growth, or block specific cellular functions .

Action environment

The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .

Zukünftige Richtungen

Benzimidazole and its derivatives continue to attract interest due to their wide range of biological activities and potential therapeutic applications . Future research directions may include further exploration of the pharmacological activities of benzimidazole derivatives and the development of novel drugs based on the benzimidazole scaffold .

Eigenschaften

IUPAC Name |

1-methyl-6-(oxiran-2-ylmethoxy)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13-7-12-10-3-2-8(4-11(10)13)14-5-9-6-15-9/h2-4,7,9H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSCQZGPCNHDSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C=C2)OCC3CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-((E)-{[1-(4-methoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B2641844.png)

![2-(4-acetylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2641845.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide](/img/structure/B2641847.png)

![Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B2641850.png)

![2-Amino-2-[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2641855.png)

![3-(3-methoxybenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2641856.png)

![N-(2-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2641857.png)

![4-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2641859.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2641860.png)